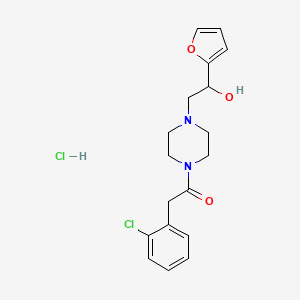
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide, also known as F13640, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABAB receptor. This receptor is involved in the regulation of neurotransmitter release and has been implicated in the pathophysiology of anxiety and depression.
Biochemical and Physiological Effects
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include anxiolytic and antidepressant effects, as well as effects on cognition and memory. In addition, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to have anti-inflammatory and analgesic effects, suggesting that it may have potential therapeutic applications in the treatment of pain and inflammation.
実験室実験の利点と制限
One advantage of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is that it has been shown to have a good safety profile in preclinical studies, with no significant adverse effects reported. In addition, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to be highly selective for the GABAB receptor, which may reduce the risk of off-target effects. However, one limitation of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide is that it has relatively low potency compared to other GABAB receptor modulators, which may limit its effectiveness as a therapeutic agent.
将来の方向性
There are several potential future directions for research on 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide. One area of interest is in the development of more potent GABAB receptor modulators based on the structure of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide. In addition, further studies are needed to fully understand the mechanism of action of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide and its effects on neurotransmitter release and synaptic plasticity. Finally, clinical trials are needed to determine the safety and efficacy of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide in humans, which may pave the way for the development of new treatments for anxiety and depression.
合成法
The synthesis of 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide involves a series of chemical reactions that begin with the preparation of 2-fluorobenzaldehyde. The aldehyde is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then cyclized to form the isoxazole ring, which is subsequently reacted with N-(4-methoxyphenethyl)acetamide to produce 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide.
科学的研究の応用
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on its potential as a treatment for anxiety and depression. In preclinical studies, 2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide has been shown to exhibit anxiolytic and antidepressant effects, suggesting that it may be a promising candidate for the development of new treatments for these disorders.
特性
IUPAC Name |
2-[5-(2-fluorophenyl)-1,2-oxazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-16-8-6-14(7-9-16)10-11-22-20(24)13-15-12-19(26-23-15)17-4-2-3-5-18(17)21/h2-9,12H,10-11,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVICZVBZULNYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NOC(=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-fluorophenyl)isoxazol-3-yl)-N-(4-methoxyphenethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)
![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)


![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)
![3-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2943772.png)
![ethyl 4-{[7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2943773.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)
![N~4~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-methyl-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2943776.png)
